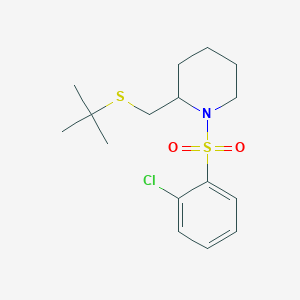

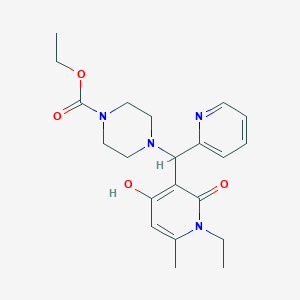

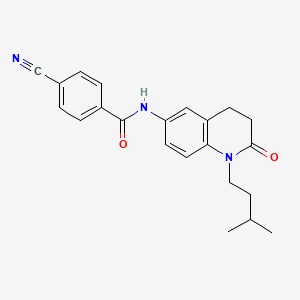

![molecular formula C14H16N2O2S2 B2587679 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2097858-92-7](/img/structure/B2587679.png)

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the inhibition effect of novel Mannich base 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated . One-step multicomponent reactions are developed as a new greener tool for the synthesis of a variety of compounds that have nitrogen, oxygen, and sulfur atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the inhibition effect of novel Mannich base 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated . The results showed that Mannich base is an effective corrosion inhibitor and the inhibition efficiency increases with an increase in the concentration of the inhibitor .Scientific Research Applications

Antimicrobial Activity

Compounds with thiazole and thiazolidine core structures have shown promising antimicrobial activities against a range of bacterial and fungal strains. For instance, derivatives of thiazolidinone and tetrahydrobenzothiophenes have been synthesized and demonstrated significant antimicrobial efficacy, suggesting their potential as lead compounds for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011) (Babu, Pitchumani, & Ramesh, 2013).

Cardiotonic Agents

Thiazolidine derivatives have also been explored for their cardiotonic properties, showing potential in improving cardiac function. This highlights the versatility of thiazole and thiazolidine-based compounds in medical research, especially for cardiovascular diseases (Nate et al., 1987).

Anticancer Activity

Research on thiazole derivatives has extended into the anticancer domain, with several compounds demonstrating efficacy against various cancer cell lines. This indicates the potential of thiazole-based molecules as templates for designing novel anticancer drugs (Ravinaik et al., 2021).

Anti-inflammatory and Analgesic Activity

Thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting their utility in developing new treatments for pain and inflammation-related conditions (Deep et al., 2012).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been studied for their diuretic activity, offering potential applications in treating conditions associated with fluid retention (Yar & Ansari, 2009).

Mechanism of Action

Target of Action

Thiazole derivatives are known to have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of “N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may influence the synthesis of neurotransmitters, or they may interfere with the metabolic pathways of certain microorganisms .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their specific structure. Some general characteristics of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .

Result of Action

The molecular and cellular effects of thiazole derivatives can vary widely depending on their specific targets and mode of action. For example, they may result in the inhibition of certain enzymes, leading to a decrease in the production of certain metabolites .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c17-14(11-8-19-9-15-11)16-13(12-2-1-7-20-12)10-3-5-18-6-4-10/h1-2,7-10,13H,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJISKYDMZKCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

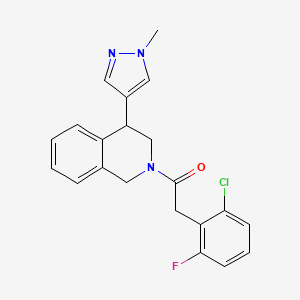

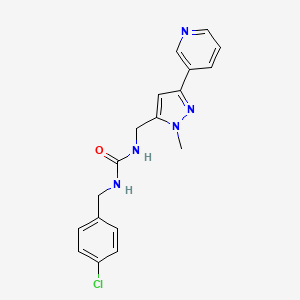

![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)

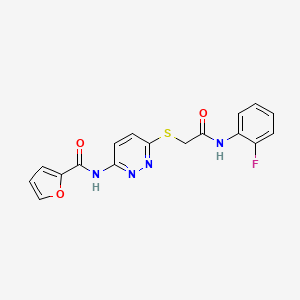

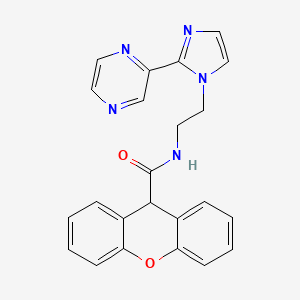

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

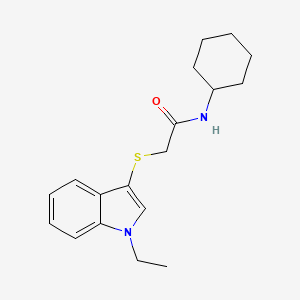

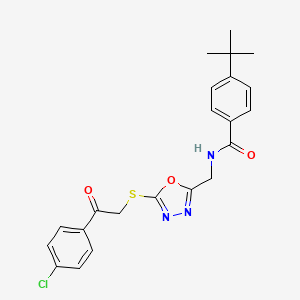

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)

![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)